9-(2-Etilhexil)carbazol-3,6-dicarboxaldehído

Descripción general

Descripción

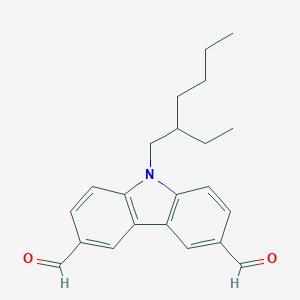

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde is an organic compound with the molecular formula C22H25NO2 and a molecular weight of 335.44 g/mol . This compound is characterized by the presence of a carbazole core substituted with an ethylhexyl group at the 9-position and aldehyde groups at the 3- and 6-positions. It is a solid at room temperature with a melting point of 105-110°C .

Aplicaciones Científicas De Investigación

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde has several applications in scientific research:

Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

Mecanismo De Acción

Target of Action

It is known that this compound is used in scientific research due to its complex molecular structure.

Mode of Action

It’s worth noting that the compound has been used in the synthesis of aromatic polyazomethines (PAMs) via direct polycondensation .

Biochemical Pathways

Its use in the synthesis of aromatic polyazomethines (pams) suggests it may play a role in polymer chemistry .

Result of Action

Its role in the synthesis of aromatic polyazomethines (PAMs) suggests it may contribute to the properties of these polymers .

Action Environment

It’s important to note that handling and storage of this compound should be done with care, keeping it away from fire and heat sources, and ensuring a well-ventilated environment .

Métodos De Preparación

The synthesis of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde typically involves the formylation of 9-(2-ethylhexyl)carbazole. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde groups at the 3- and 6-positions of the carbazole ring. The reaction conditions usually involve stirring the reactants at a controlled temperature, followed by purification steps to isolate the desired product.

Análisis De Reacciones Químicas

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The carbazole core can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups would yield 9-(2-ethylhexyl)carbazole-3,6-dicarboxylic acid .

Comparación Con Compuestos Similares

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde can be compared with other carbazole derivatives, such as:

9-Ethyl-3-carbazolecarboxaldehyde: This compound has a similar structure but lacks the ethylhexyl group at the 9-position.

9-Methyl-9H-carbazole-2-carbaldehyde: This compound has a methyl group at the 9-position and an aldehyde group at the 2-position.

3,6-Dibromocarbazole: This compound has bromine atoms at the 3- and 6-positions instead of aldehyde groups.

The uniqueness of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Actividad Biológica

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde (9-EHC) is a synthetic organic compound belonging to the carbazole family. Its unique structure, characterized by a carbazole core with two aldehyde functional groups at the 3 and 6 positions, allows it to exhibit significant biological activities. This article reviews the biological activity of 9-EHC, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₉N₂O₂

- Molar Mass : 275.34 g/mol

- Physical Form : Pale yellow crystalline solid

- Solubility : Soluble in various organic solvents; stable in air but light-sensitive.

The synthesis of 9-EHC typically involves the formylation of 9-(2-ethylhexyl)carbazole using various formylating agents. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm its structure and purity .

Anticholinesterase Activity

Research indicates that 9-EHC exhibits notable anticholinesterase activity , suggesting its potential use in treating cholinergic dysfunctions, including Alzheimer's disease. This activity is crucial as it may help increase acetylcholine levels in the brain by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine .

Fluorescent Properties

The compound's fluorescent properties make it a candidate for biological imaging applications . Studies have shown that 9-EHC can interact with various biomolecules, enhancing the visibility of cellular structures under fluorescence microscopy. This property is particularly useful in cellular biology for tracking cellular processes .

Corrosion Inhibition

In addition to its biological activities, 9-EHC has been studied for its corrosion inhibition properties . It has been shown to act as a mixed-type inhibitor for mild steel in acidic environments, forming a protective layer on the metal surface. This application highlights its versatility beyond biological contexts .

Comparative Analysis with Similar Compounds

A comparison of structural analogs reveals important differences in biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 9H-Carbazole-3,6-dicarboxaldehyde | C₁₅H₁₂N₂O₂ | Lacks the ethylhexyl substituent; simpler structure |

| 9-Ethylcarbazole | C₁₆H₁₃N | Contains only one aldehyde group; less reactive |

| 9-(2-Ethylhexyl)carbazole | C₁₈H₂₃N | Larger alkyl chain; higher molecular weight |

| N-Ethylcarbazole-3,6-diol | C₁₅H₁₃N | Alcohol functional groups instead of aldehydes |

These compounds illustrate variations in reactivity and application potential based on their structural differences .

Study on Antitumor Activity

A related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated significant antitumor activity against melanoma cells by inducing apoptosis through the activation of the p53 signaling pathway. While ECCA is not identical to 9-EHC, the findings suggest that similar mechanisms may be explored for 9-EHC regarding its potential anticancer properties .

Experimental Studies on Corrosion Inhibition

In a study investigating corrosion inhibitors, 9-EHC was tested alongside other carbazole derivatives. The results indicated that it effectively reduced corrosion rates in mild steel exposed to acidic media, confirming its practical applications beyond biological contexts .

Propiedades

IUPAC Name |

9-(2-ethylhexyl)carbazole-3,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-5-6-16(4-2)13-23-21-9-7-17(14-24)11-19(21)20-12-18(15-25)8-10-22(20)23/h7-12,14-16H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQOZEXSBKOAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584611 | |

| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169051-20-1 | |

| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde influence its use in photovoltaic applications?

A1: 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde is a promising building block for conjugated polymers used in organic photovoltaic devices. Its structure offers several advantages:

- Electron-rich carbazole core: This promotes charge transport, essential for efficient exciton dissociation and current generation in solar cells. [, ]

- Dialdehyde functionality: Allows for polymerization with various diamines to create diverse conjugated polyazomethines. [, ]

- 2-Ethylhexyl side chain: Enhances solubility in organic solvents, facilitating solution processing techniques for device fabrication. [, ]

Q2: What impact does modifying the alkyl side chains of polyazomethines containing 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde have on their properties?

A2: Research indicates that side chain modifications significantly influence the polymer's properties and performance in photovoltaic devices.

- Planarity and Packing: Replacing bulky octyloxy side chains with smaller methoxy groups in the diamine component led to improved planarization of the resulting polyazomethine. This enhanced planarity can facilitate closer packing of polymer chains, potentially improving charge transport properties. []

- Energy Levels and Absorption: This structural modification also resulted in a bathochromic shift (redshift) of the lowest energy absorption band and altered the LUMO energy level, suggesting potential for tuning the polymer's optical and electronic properties for better sunlight harvesting. []

Q3: Has 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde been used in actual photovoltaic devices, and what are the findings?

A: Yes, polyazomethines synthesized from 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde have been incorporated into bulk-heterojunction organic photovoltaic devices, typically blended with fullerene derivatives like PCBM. These preliminary studies have shown promising photovoltaic activity, demonstrating the potential of this compound and its derivatives for solar energy applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.